molecular formula C19H17FN8O2 B2946264 (4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1286728-81-1

(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2946264
CAS No.: 1286728-81-1
M. Wt: 408.397
InChI Key: MENQJUDYGLPABW-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating kinase inhibition and nucleotide-binding interactions . Key substituents include:

  • Piperazine moiety: Improves solubility and provides a flexible linker for interactions with charged residues.

Properties

IUPAC Name

[4-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O2/c20-12-3-5-13(6-4-12)21-16-15-17(25-26-24-15)23-19(22-16)28-9-7-27(8-10-28)18(29)14-2-1-11-30-14/h1-6,11H,7-10H2,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQJUDYGLPABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps that integrate various chemical reactions to form the triazolopyrimidine core and piperazine ring. The general synthetic route includes:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Piperazine Ring : Nucleophilic substitution reactions are commonly employed for this step.
  • Final Modifications : Additional groups, such as furan and methanone, are introduced to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like Olaparib .
  • Mechanism of Action : It was found to inhibit PARP1 activity, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which are critical markers in DNA damage response pathways .

Other Pharmacological Activities

The compound also exhibits a range of other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties, although further research is needed to establish this definitively.
  • Anti-inflammatory Effects : The structural components may interact with inflammatory pathways, providing a basis for anti-inflammatory applications.

Study 1: Efficacy Against Breast Cancer

A study published in Molecules investigated the effects of similar piperazine derivatives on breast cancer cells. Compounds were tested at varying concentrations to assess their ability to inhibit PARP1 catalytic activity. Results indicated that these compounds could significantly reduce PARP1 activity and promote apoptosis in cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound towards various biological targets. These studies indicate that the compound interacts favorably with PARP1 and other kinases involved in cancer progression, suggesting a multi-targeted approach in its mechanism of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50)
AntimicrobialPotential activity (needs validation)TBD
Anti-inflammatoryInteraction with inflammatory pathwaysTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name / ID Core Structure Key Substituents Synthesis Yield (Reported) Potential Applications
Target Compound Triazolo[4,5-d]pyrimidine 4-Fluorophenylamino, piperazine, furan-2-yl methanone N/A Kinase inhibition, drug lead
[3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines (5a) Pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl, benzoyl 59% Not specified (research use)
Fipronil Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, trifluoromethylsulfinyl N/A Pesticide (GABA antagonist)

Key Observations

Core Heterocycle Differences :

  • The triazolo[4,5-d]pyrimidine core (target) differs from pyrazolo[3,4-d]pyrimidine (5a) in nitrogen atom positioning, which may alter electron distribution and binding affinity. Triazolo cores are less common but may offer enhanced metabolic stability compared to pyrazolo derivatives .
  • Pyrazole-based compounds like fipronil prioritize halogenated aryl groups for pesticidal activity, whereas the target compound’s fluorophenyl group balances lipophilicity and drug-like properties.

Substituent Impact :

  • 4-Fluorophenyl vs. 4-Nitrophenyl : The nitro group in 5a increases electron-withdrawing effects but may confer toxicity, while fluorine in the target compound improves bioavailability and target engagement.
  • Piperazine vs. Sulfinyl Groups : Piperazine enhances solubility and flexibility, contrasting with fipronil’s sulfinyl group, which is critical for pesticidal activity via GABA receptor binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this triazolopyrimidine-piperazine hybrid compound?

  • Methodology : Optimize stepwise cyclocondensation reactions using nitroarenes and CO surrogates (e.g., formic acid derivatives) under palladium catalysis. For the triazole core, employ [3+2] cycloaddition between azides and alkynes, followed by pyrimidine ring closure via thermal or microwave-assisted methods. Purify intermediates using high-resolution HPLC (e.g., Chromolith or Purospher® columns) to isolate isomers .
  • Key Considerations : Monitor reaction intermediates via LC-MS to avoid byproducts from competing cyclization pathways.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use X-ray crystallography (as in ) to resolve the 3D conformation of the triazolopyrimidine core and piperazine-furan linkage. Validate purity via 1H^1H/13C^{13}C-NMR, ensuring proper assignment of fluorine and aromatic protons. High-resolution mass spectrometry (HRMS) is critical to confirm molecular weight (e.g., C21_{21}H19_{19}F2_{2}N7_{7}O2_{2}) .

Q. What stability and storage conditions are recommended for this compound?

  • Methodology : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the furan-2-yl methanone group. For aqueous solutions, use phosphate-buffered saline (pH 7.4) with 0.01% BHT to inhibit oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl-triazole pharmacophore?

  • Methodology : Synthesize analogs with substituents on the 4-fluorophenyl group (e.g., chloro, methoxy) and compare binding affinities using kinase inhibition assays (e.g., EGFR or CDK2). Use molecular docking (PDB: 4ZFP) to map interactions between the triazole core and ATP-binding pockets .
  • Data Contradiction : If conflicting activity data arise (e.g., EC50_{50} vs. IC50_{50}), validate assays with orthogonal methods (SPR vs. fluorescence polarization) .

Q. What strategies resolve low yields during the piperazine-furan coupling step?

  • Methodology : Optimize Buchwald-Hartwig amination conditions using Pd(OAc)2_2/Xantphos catalysis in DMF at 110°C. Additives like Cs2_2CO3_3 improve nucleophilicity of the piperazine nitrogen. If side reactions persist, switch to microwave-assisted synthesis (150°C, 20 min) to enhance reaction efficiency .

Q. How can computational modeling predict off-target interactions for this compound?

  • Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding to cytochrome P450 isoforms (e.g., CYP3A4). Use ADMET Predict™ or SwissADME to estimate metabolic liability of the furan ring, which may form reactive metabolites .

Q. What enzymatic assays are suitable for evaluating its inhibitory activity against protein kinases?

  • Methodology : Use TR-FRET-based assays (e.g., LanthaScreen™) with recombinant kinases (e.g., JAK2 or Aurora A). Include ATP-concentration-dependent IC50_{50} measurements to distinguish competitive vs. non-competitive inhibition. Validate hits via Western blotting for downstream phosphorylation targets (e.g., STAT3) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential mutagenicity of triazole derivatives. Follow OSHA guidelines for waste disposal of fluorinated intermediates. In case of exposure, administer first aid (e.g., eye irrigation with saline) and consult medical toxicology reports .

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